molecular formula C11H10N2O3 B175564 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole CAS No. 136295-82-4

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

Cat. No.: B175564
CAS No.: 136295-82-4
M. Wt: 218.21 g/mol
InChI Key: WXAKYKMQCRNCEN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4 of the oxazole ring

Scientific Research Applications

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling nitroaromatics and oxazoles should be followed. Nitroaromatics can be explosive and are generally toxic. Oxazoles can be irritants and may have other toxic effects .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given that many oxazole derivatives are biologically active. Studies could also be conducted to optimize its synthesis and to further investigate its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired oxazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-phenyl-1,2-oxazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-(2-Nitrophenyl)-1,2-oxazole: Lacks the methyl groups, which can affect its chemical properties and applications.

Uniqueness

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAKYKMQCRNCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567697
Record name 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136295-82-4
Record name 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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